Cas no 115712-88-4 (2H-1a,5-Methano-4H-oxireno[12,13][1,5,10]trioxacyclotetradecino[6,7,8-gh]pyrrolizine-6,15(5H,15aH)-dione,7a,8,9,11,12b,13-hexahydro-5-hydroxy-4,15a-dimethyl-, (7aR,12bR)-)
![2H-1a,5-Methano-4H-oxireno[12,13][1,5,10]trioxacyclotetradecino[6,7,8-gh]pyrrolizine-6,15(5H,15aH)-dione,7a,8,9,11,12b,13-hexahydro-5-hydroxy-4,15a-dimethyl-, (7aR,12bR)- structure](https://fr.kuujia.com/scimg/cas/115712-88-4x500.png)
115712-88-4 structure
Nom du produit:2H-1a,5-Methano-4H-oxireno[12,13][1,5,10]trioxacyclotetradecino[6,7,8-gh]pyrrolizine-6,15(5H,15aH)-dione,7a,8,9,11,12b,13-hexahydro-5-hydroxy-4,15a-dimethyl-, (7aR,12bR)-
2H-1a,5-Methano-4H-oxireno[12,13][1,5,10]trioxacyclotetradecino[6,7,8-gh]pyrrolizine-6,15(5H,15aH)-dione,7a,8,9,11,12b,13-hexahydro-5-hydroxy-4,15a-dimethyl-, (7aR,12bR)- Propriétés chimiques et physiques
Nom et identifiant
-
- 2H-1a,5-Methano-4H-oxireno[12,13][1,5,10]trioxacyclotetradecino[6,7,8-gh]pyrrolizine-6,15(5H,15aH)-dione,7a,8,9,11,12b,13-hexahydro-5-hydroxy-4,15a-dimethyl-, (7aR,12bR)-
- 2H-1a,5-Methano-4H-oxireno[12,13][1,5,10]trioxacyclotetradecino[6,7,8-gh]pyrrolizine-6,15(5H,15aH)-dione,7a,8,9,11,12b,13-hex
- ADONIFOLINE
- (+)-Adonifoline
- Senecionan-11,16-dione,12,13:19,20-diepoxy-15,20-dihydro-15-hydroxy-, (12x,13x)-
- (7aR,12bR)-7a,8,9,11,12b,13-Hexahydro-5-hydroxy-4,15a-dimethyl-2H-1a,5-methano-4H-oxireno[12,13][1,5,10]trioxacyclotetradecino[6,7,8-gh]pyrrolizine-6,15(5H,15aH)-dione
- AKOS040760047
- FS-6726
- (1R,20R)-4-hydroxy-5,10-dimethyl-2,6,9,12-tetraoxa-17-azapentacyclo[12.5.1.14,8.08,10.017,20]henicos-14-ene-3,11-dione
- 115712-88-4
- HY-N1918
- CS-0018229
- (1R,20R)-4-hydroxy-5,10-dimethyl-2,6,9,12-tetraoxa-17-azapentacyclo[12.5.1.1?,?.0?,(1)?.0(1)?,(2)?]henicos-14-ene-3,11-dione
- (1R,20R)-4-hydroxy-5,10-dimethyl-2,6,9,12-tetraoxa-17-azapentacyclo(12.5.1.14,8.08,10.017,20)henicos-14-ene-3,11-dione
-
- Piscine à noyau: InChI=1S/C18H23NO7/c1-10-18(22)8-17(9-24-10)16(2,26-17)14(20)23-7-11-3-5-19-6-4-12(13(11)19)25-15(18)21/h3,10,12-13,22H,4-9H2,1-2H3/t10?,12-,13+,16?,17?,18?/m1/s1
- La clé Inchi: MYOFCWPLRKBPJD-RWBZWZGFSA-N
- Sourire: CC1C2(C(O[C@H]3[C@@H]4C(COC(C5(C)OC5(C2)CO1)=O)=CCN4CC3)=O)O
Propriétés calculées
- Qualité précise: 365.14700
- Masse isotopique unique: 365.14745207g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 8
- Comptage des atomes lourds: 26
- Nombre de liaisons rotatives: 0
- Complexité: 722
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 2
- Nombre non défini de stéréocentres atomiques: 4
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: -1
- Surface topologique des pôles: 97.8Ų
Propriétés expérimentales
- Couleur / forme: Powder
- Dense: 1.46±0.1 g/cm3 (20 ºC 760 Torr),
- Solubilité: Légèrement soluble (32 G / l) (25 ºC),
- Le PSA: 97.83000
- Le LogP: -0.52520
2H-1a,5-Methano-4H-oxireno[12,13][1,5,10]trioxacyclotetradecino[6,7,8-gh]pyrrolizine-6,15(5H,15aH)-dione,7a,8,9,11,12b,13-hexahydro-5-hydroxy-4,15a-dimethyl-, (7aR,12bR)- PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A47530-5mg |
Adonifoline |
115712-88-4 | 5mg |
¥1252.0 | 2021-09-10 | ||
TargetMol Chemicals | TL0011-5mg |
Adonifoline |
115712-88-4 | 5mg |
¥ 9020 | 2024-07-20 | ||
TargetMol Chemicals | TL0011-5 mg |
Adonifoline |
115712-88-4 | 98% | 5mg |
¥ 9,020 | 2023-07-11 | |
TargetMol Chemicals | TL0011-1 mg |
Adonifoline |
115712-88-4 | 98% | 1mg |
¥ 1,840 | 2023-07-11 | |
TargetMol Chemicals | TL0011-1mg |
Adonifoline |
115712-88-4 | 1mg |
¥ 1840 | 2024-07-20 |
2H-1a,5-Methano-4H-oxireno[12,13][1,5,10]trioxacyclotetradecino[6,7,8-gh]pyrrolizine-6,15(5H,15aH)-dione,7a,8,9,11,12b,13-hexahydro-5-hydroxy-4,15a-dimethyl-, (7aR,12bR)- Littérature connexe
-
Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601
-
Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
-
3. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
Jennifer L. Bartels,Peng Lu,Amy Walker,Karl Maurer,Kevin D. Moeller Chem. Commun., 2009, 5573-5575
-
Shridhar H. Thorat,Manjusha V. Patwadkar,Rajesh G. Gonnade,R. Vaidhyanathan CrystEngComm, 2014,16, 8638-8641
115712-88-4 (2H-1a,5-Methano-4H-oxireno[12,13][1,5,10]trioxacyclotetradecino[6,7,8-gh]pyrrolizine-6,15(5H,15aH)-dione,7a,8,9,11,12b,13-hexahydro-5-hydroxy-4,15a-dimethyl-, (7aR,12bR)-) Produits connexes
- 303-34-4(Lasiocarpine)
- 303-33-3(heliotrine)
- 15503-87-4(Usaramine)
- 130-01-8(Senecionine)
- 10285-06-0((+)-Intermedine)
- 480-54-6(Retrorsine)
- 30000-36-3([1,6]Dioxacyclododecino[2,3,4-gh]pyrrolizine-2,7-dione,6-(acetyloxy)-3-ethyl-3,4,5,6,9,11,13,14,14a,14b-decahydro-3-hydroxy-5,6-dimethyl-,(3R,5R,6S,14aR,14bR)-)
- 23506-96-9(2H-[1,6]Dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione,5-ethyl-4,5,8,10,12,13,13a,13b-octahydro-4,5-dihydroxy-3-(1-methylethyl)-,(3R,4R,5R,13aR,13bR)- (9CI))
- 520-68-3((+)-Echimidine)
- 315-22-0(Monocrotaline)
Fournisseurs recommandés
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Membre gold
Fournisseur de Chine
Lot

Nantong Boya Environmental Protection Technology Co., Ltd
Membre gold
Fournisseur de Chine
Lot

Wuhan Comings Biotechnology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot

Changzhou Guanjia Chemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot
